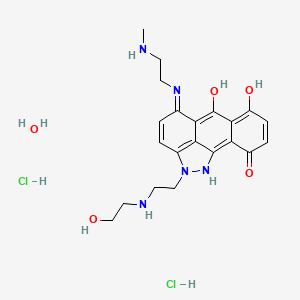

Teloxantrone hydrochloride

Description

Contextualization within DNA-Interacting Chemical Compounds

In the vast landscape of molecular biology and pharmacology, DNA-interacting compounds are molecules that bind to DNA and modulate its functions. irb.hr These interactions can occur through several mechanisms, broadly categorized as covalent binding (like that of alkylating agents) or reversible non-covalent binding. libretexts.orgusp.br The latter category includes two primary modes: groove binding, where molecules fit into the minor or major grooves of the DNA helix, and intercalation, where planar molecules insert themselves between the base pairs of the DNA. irb.hrrsc.org

DNA intercalators are typically polycyclic, aromatic, and planar molecules. irb.hr This structural characteristic allows them to "wedge" between adjacent DNA base pairs, causing a distortion in the DNA's helical structure. rsc.org This distortion includes unwinding the helix and increasing the distance between the base pairs, which consequently interferes with crucial cellular processes such as DNA replication and transcription, often leading to the inhibition of DNA and RNA synthesis. irb.hrlibretexts.org

Moxantrazole is classified as a DNA-intercalating agent. nih.gov As a member of the anthrapyrazole family, its planar chromophore structure is central to its ability to insert into the DNA double helix. nih.govnih.gov Its mechanism of action also involves interaction with topoisomerase II, an enzyme critical for managing DNA topology during replication and repair. nih.gov By stabilizing the complex between DNA and topoisomerase II, these agents can lead to DNA strand breaks. nih.gov The study of Moxantrazole and its analogues provides valuable insights into the structure-activity relationships that govern DNA intercalation and topoisomerase inhibition. researchgate.net

Table 1: Key Properties of Moxantrazole (Teloxantrone)

| Property | Description | Reference(s) |

|---|---|---|

| Chemical Class | Anthrapyrazole | nih.govnih.gov |

| Synonyms | Teloxantrone, CI-937, DuP-937 | aacrjournals.orgnih.gov |

| Primary Mechanism | DNA Intercalation | nih.govnih.gov |

| Secondary Mechanism | Topoisomerase II Interaction | nih.gov |

| Molecular Target | DNA, Topoisomerase II, Telomerase | nih.govnih.gov |

Historical Overview of Anthrapyrazole Analogue Development for Research

The development of anthrapyrazoles emerged from research efforts to create novel antineoplastic agents with improved properties over the existing anthracyclines. nih.govarchivog.com A primary goal was to modify the chromophore of related compounds, such as the anthracenediones (e.g., mitoxantrone), in an attempt to design agents with a potentially different biological activity profile. nih.gov

The synthesis of the anthrapyrazole class was achieved through a two-stage condensation process. nih.gov This typically began with 1,4- or 1,5-dichloro-9,10-anthracenedione precursors. A reaction with a monoalkylhydrazine would yield a chloroanthrapyrazole intermediate. Subsequent condensation of this intermediate with various primary or secondary alkylamines resulted in the target "two-armed" anthrapyrazoles. nih.gov This synthetic flexibility allowed for the creation of a large series of analogues with diverse side chains, which was crucial for studying structure-activity relationships.

A series of these 5-[(aminoalkyl)amino]-substituted anthra[1,9-cd]pyrazol-6(2H)ones were evaluated for their biological activity in various preclinical research models. aacrjournals.org Extensive testing demonstrated that many anthrapyrazole analogues possessed a high level of broad-spectrum activity against a panel of murine tumors. aacrjournals.org Based on their exceptional performance in these preclinical systems, a few lead compounds were selected for more advanced development and research. aacrjournals.orgnih.gov Among these were Moxantrazole (CI-937), Losoxantrone (CI-941), and Piroxantrone (CI-942), which were judged to be superior candidates for further investigation. aacrjournals.org

Table 2: Key Anthrapyrazole Analogues in Research Development

| Compound Name | Developmental Code(s) | Significance in Research | Reference(s) |

|---|---|---|---|

| Moxantrazole | Teloxantrone, CI-937, DuP-937 | Selected for further development based on high preclinical activity. aacrjournals.org | aacrjournals.orgnih.gov |

| Losoxantrone | DuP 941, CI-941 | Potent inhibitor of topoisomerase II; selected for further development. aacrjournals.orgresearchgate.net | aacrjournals.orgresearchgate.net |

| Piroxantrone | Oxantrazole, CI-942, PD-111815 | An anthrapyrazole that intercalates into DNA and interacts with Topoisomerase II. nih.gov Selected for further development. aacrjournals.org | aacrjournals.orgnih.gov |

Scope and Significance of Current Academic Research on Moxantrazole

Current academic research continues to explore the biochemical and pharmacological properties of Moxantrazole and other anthrapyrazoles, seeking to further elucidate their mechanisms of action and identify new potential applications in a research context. nih.gov The significance of this ongoing research lies in uncovering novel molecular targets and in refining the design of next-generation DNA-interacting agents.

A notable recent finding is the identification of telomerase as a target for Teloxantrone (Moxantrazole). A 2022 study demonstrated that the compound inhibits the processivity of telomerase and induces DNA damage, with a preferential effect on telomeres. nih.gov This is significant because telomerase reactivation is a critical step in cellular immortalization and a hallmark of many cancers, opening new avenues for investigating the compound's biological effects. nih.gov

Furthermore, modern computational techniques are being applied to the study of anthrapyrazoles. Advanced machine learning algorithms and Quantitative Structure-Activity Relationship (QSAR) models are being developed to predict the biological activity of novel analogues based on their structural features. archivog.comresearchgate.netnih.gov This approach can accelerate the discovery and design of new compounds with desired properties for research purposes. nih.gov The ongoing investigation into Moxantrazole and its analogues, therefore, not only expands our understanding of DNA-agent interactions but also drives the development of innovative tools and strategies in medicinal chemistry research. nih.govnih.govnih.gov

Table 3: Mentioned Compound Names

| Compound Name | Class/Type |

|---|---|

| Moxantrazole (Teloxantrone, CI-937, DuP-937) | Anthrapyrazole |

| Losoxantrone (CI-941, DuP 941) | Anthrapyrazole |

| Piroxantrone (Oxantrazole, CI-942, PD-111815) | Anthrapyrazole |

Structure

3D Structure of Parent

Properties

CAS No. |

132937-88-3 |

|---|---|

Molecular Formula |

C21H29Cl2N5O5 |

Molecular Weight |

502.4 g/mol |

IUPAC Name |

6,8-dihydroxy-14-[2-(2-hydroxyethylamino)ethyl]-10-[2-(methylamino)ethylimino]-14,15-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-1,4,6,8,11,13(16)-hexaen-3-one;hydrate;dihydrochloride |

InChI |

InChI=1S/C21H25N5O4.2ClH.H2O/c1-22-6-7-24-12-2-3-13-17-16(12)21(30)19-15(29)5-4-14(28)18(19)20(17)25-26(13)10-8-23-9-11-27;;;/h2-5,22-23,25,27,29-30H,6-11H2,1H3;2*1H;1H2 |

InChI Key |

QIOWSFVWXXHGEG-UHFFFAOYSA-N |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Moxantrazole; Teloxantrone; CI-937; DuP-937; NSC-355644; PD-113309; CI937; DuP937; NSC355644; PD113309. |

Origin of Product |

United States |

Chemical Synthesis and Structural Modifications of Moxantrazole

Established Synthetic Pathways for the Moxantrazole Core Structure

The synthesis of the moxantrazole core, an anthra[1,9-cd]pyrazol-6(2H)-one structure, has been well-documented, with a key route originating from 1,4-dichloro-5,8-dihydroxy-9,10-anthracenedione. drugfuture.com A common synthetic strategy involves a multi-step process that begins with the protection of the hydroxyl groups, typically through benzylation, to form a benzyl (B1604629) ether intermediate. This is achieved by reacting the starting anthracenedione with benzyl bromide in the presence of a base like potassium carbonate. drugfuture.com

Following the protection step, a crucial reaction with 2-[(2-hydrazinoethyl)amino]ethanol in an anhydrous solvent such as dimethyl sulfoxide (B87167) (Me2SO) is carried out. This step leads to the formation of the pyrazole (B372694) ring, a key feature of the moxantrazole scaffold. Subsequently, the "two-armed" side chains are introduced by reacting the intermediate with an excess of a suitable amine, such as 2-[(2-aminoethyl)amino]ethanol, in a high-boiling solvent like pyridine. The final step involves the deprotection of the hydroxyl groups, often accomplished through hydrogenolysis using a catalyst like Pearlman's catalyst (palladium hydroxide (B78521) on carbon) in glacial acetic acid, to yield the target moxantrazole. drugfuture.com

A variation of this pathway utilizes 1,4-dichloro-5-hydroxy-9,10-anthracenedione (B8774090) as the starting material. The synthesis proceeds through alkylation with benzyl bromide, followed by condensation with 2-[(2-hydrazinoethyl)amino]ethanol, which can lead to the formation of regioisomers that require separation. The desired isomer is then further reacted and deprotected to afford moxantrazole. drugfuture.com

Methodologies for Derivatization and Analogue Generation

The quest for improved therapeutic agents has driven extensive research into the derivatization and generation of moxantrazole analogues. These efforts aim to enhance properties such as target specificity, bioavailability, and reduced toxicity.

Rational Design Principles for Novel Structural Analogues

The rational design of novel moxantrazole analogues is heavily guided by an understanding of its structure-activity relationships (SAR). A key principle in the design of new anticancer agents is the modification of existing pharmacophores to optimize their interaction with biological targets. nih.gov For moxantrazole, which intercalates into DNA and inhibits topoisomerase II, modifications often focus on the side chains attached to the anthrapyrazole core. nih.gov The goal is to modulate the DNA binding affinity and the interaction with the enzyme. For instance, altering the length, charge, and hydrogen-bonding capacity of the side chains can significantly impact the biological activity of the resulting analogues. nih.gov Molecular modeling and computational simulations are often employed to predict how structural changes will affect the binding of the analogue to DNA and topoisomerase II, thereby guiding the synthetic efforts towards more potent and selective compounds. nih.gov

Approaches to Combinatorial and Library Synthesis for Derivatives

Combinatorial chemistry offers a powerful strategy for the rapid generation of large libraries of moxantrazole derivatives. wikipedia.orgnih.gov This approach involves systematically combining a set of building blocks in a multitude of ways to produce a diverse collection of compounds. wikipedia.org For moxantrazole, a combinatorial approach could involve synthesizing a library of different side chains and then attaching them to the core anthrapyrazole scaffold. This can be achieved using solid-phase synthesis, where the core structure is anchored to a resin, and various side chains are sequentially added. wikipedia.org This method simplifies the purification process and allows for the efficient creation of a large number of derivatives. wikipedia.org The resulting library of compounds can then be screened for their biological activity, allowing for the rapid identification of promising new drug candidates. nih.gov

Stereochemical Considerations in Analogue Synthesis

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a critical role in the biological activity of drugs. uou.ac.inwikipedia.org In the synthesis of moxantrazole analogues, particularly those with chiral centers in their side chains, controlling the stereochemistry is of utmost importance. Different stereoisomers of a compound can exhibit vastly different pharmacological and toxicological profiles. uou.ac.in For instance, one enantiomer might be highly active, while the other could be inactive or even toxic. uou.ac.inyoutube.com Therefore, stereoselective synthesis methods are often employed to produce a single, desired stereoisomer. youtube.com This can involve the use of chiral catalysts, chiral auxiliaries, or starting materials with predefined stereochemistry to ensure the formation of the correct three-dimensional structure. youtube.comslideshare.net The absolute configuration of the synthesized analogues must be rigorously determined to establish a clear understanding of the structure-activity relationship.

Optimization Strategies in Synthetic Chemistry for Moxantrazole and Its Analogues

One key area of optimization is the choice of reagents and catalysts. sigmaaldrich.com Researchers constantly explore more efficient and environmentally friendly alternatives to traditional reagents. For example, replacing hazardous solvents with greener options or using more effective catalysts can significantly improve the sustainability of the synthesis. nih.gov

Another important aspect is the optimization of reaction conditions. This includes fine-tuning parameters such as temperature, pressure, and reaction time to maximize the yield and purity of the desired product while minimizing the formation of byproducts. nih.gov Techniques like design of experiments (DoE) can be employed to systematically investigate the effect of multiple variables on the reaction outcome, leading to a more robust and optimized process.

Molecular Mechanisms of Action of Moxantrazole

DNA Intercalation and Binding Dynamics

Moxantrazole, like other anthracenedione derivatives, possesses a planar aromatic ring system that facilitates its insertion between the base pairs of the DNA double helix, a process known as intercalation. ontosight.ainih.gov This non-covalent interaction perturbs the normal structure and dynamics of the DNA molecule, leading to functional consequences. nih.gov The binding of moxantrazole to DNA is a dynamic process influenced by the flexibility of its side chains, which can interact with the grooves of the DNA helix. researchgate.netox.ac.uk

Table 1: Key Aspects of Moxantrazole-DNA Interaction

| Interaction Type | Description | Key Molecular Feature | Consequence |

| Intercalation | Insertion of the planar aromatic rings between DNA base pairs. | Planar anthracenedione core. ontosight.ai | Structural distortion of DNA, potential arrest of function. nih.gov |

| Groove Binding | Interaction of side chains with the major or minor grooves of DNA. | Flexible side chains. researchgate.net | Stabilization of the drug-DNA complex. |

| Dynamic Binding | The entire process including diffusion, conformational changes, and final binding. plos.org | Overall molecular structure and flexibility. researchgate.netox.ac.uk | Modulates binding affinity and specificity. |

Topoisomerase II Inhibition and Catalytic Poisoning

Moxantrazole is a potent inhibitor of topoisomerase II, an essential enzyme that manages the topological state of DNA during processes like replication, transcription, and chromosome segregation. medkoo.comnih.govca.gov Topoisomerase II functions by creating transient double-strand breaks in the DNA, allowing another DNA segment to pass through before resealing the break. ca.gov

Moxantrazole acts as a "topoisomerase II poison." nih.govwikipedia.org Instead of merely inhibiting the enzyme's catalytic activity, it stabilizes the transient "cleavage complex," which consists of topoisomerase II covalently bound to the broken DNA ends. ca.govnih.govresearchgate.net This stabilization prevents the re-ligation of the DNA strands, leading to an accumulation of permanent DNA double-strand breaks. nih.govresearchgate.net This action effectively converts the essential enzyme into a cellular toxin that generates DNA damage, which can trigger apoptosis and cell death. nih.govwikipedia.org

Specificity of Moxantrazole-Enzyme Interaction

The interaction between moxantrazole and topoisomerase II is specific. The drug is thought to bind to the enzyme-DNA interface, physically obstructing the religation process. researchtrends.net While the core anthracenedione structure is crucial for intercalation, the side chains of moxantrazole and related compounds can influence the specificity and stability of the interaction with the topoisomerase II-DNA complex. researchgate.net Different topoisomerase II poisons can exhibit preferences for specific isoforms of the enzyme (e.g., topoisomerase IIα or IIβ), which can be a factor in their biological effects. nih.gov

Impact on DNA Replication Fork Progression and Fidelity

The accumulation of topoisomerase II-mediated DNA breaks has a profound impact on DNA replication. The progression of the DNA replication fork, the complex machinery that synthesizes new DNA strands, can be physically blocked by these lesions. wikipedia.org A stalled replication fork is a vulnerable structure that, if not properly stabilized and repaired, can collapse, leading to genomic instability. biorxiv.orgfrontiersin.org The presence of unrepaired DNA breaks can lead to errors during DNA synthesis, thereby compromising the fidelity of DNA replication. The cell's DNA damage checkpoint mechanisms are crucial for managing such genotoxic stress, but overwhelming this system can lead to cell death. biorxiv.org

Table 2: Comparison of Topoisomerase II Inhibitor Types

| Inhibitor Type | Mechanism of Action | Consequence | Example Compounds (not including Moxantrazole) |

| Catalytic Inhibitor | Interferes with the enzyme's ability to bind ATP or DNA, or to perform cleavage. researchgate.netresearchtrends.net | Prevents the enzyme from carrying out its normal function. ca.gov | ICRF-187 researchtrends.net |

| Topoisomerase Poison | Stabilizes the covalent topoisomerase-DNA cleavage complex. nih.govwikipedia.orgresearchgate.net | Leads to the accumulation of permanent DNA strand breaks. ca.govresearchgate.net | Etoposide, Doxorubicin nih.govresearchgate.net |

Modulation of Nucleic Acid Synthesis Pathways (DNA and RNA)

As a direct consequence of its ability to intercalate into DNA and inhibit topoisomerase II, moxantrazole interferes with the synthesis of both DNA and RNA. nih.govca.gov The structural distortion of the DNA template caused by intercalation can physically obstruct the passage of DNA and RNA polymerases, the enzymes responsible for synthesizing new nucleic acid strands. nih.govsigmaaldrich.com

Induction of Oxidative Stress and Reactive Oxygen Species Generation

In addition to its effects on DNA and topoisomerase II, moxantrazole can contribute to cellular damage by inducing oxidative stress. ontosight.ai This involves the generation of reactive oxygen species (ROS), which are chemically reactive molecules containing oxygen, such as superoxide (B77818) anions (O₂⁻) and hydrogen peroxide (H₂O₂). nih.govmdpi.com

Auto-Redox Reactions and Superoxide Production Pathways

Anthracenedione derivatives can participate in redox cycling. wikipedia.org In this process, the compound is enzymatically reduced to a free radical form. This radical can then react with molecular oxygen to produce a superoxide anion, while the parent compound is regenerated. wikipedia.org This futile cycle leads to the continuous production of ROS. The primary sources of electrons for these reactions are often flavoenzymes. wikipedia.org

The generation of ROS, particularly superoxide, can occur in various cellular compartments, including the mitochondria. mdpi.comnih.gov An imbalance between the production of ROS and the cell's ability to neutralize them with antioxidant systems leads to oxidative stress. nih.govnih.govfrontiersin.org This state can cause widespread damage to cellular components, including lipids, proteins, and DNA, further contributing to the cytotoxic effects of the compound. nih.govmdpi.com

Mechanisms of DNA Backbone Cleavage Initiated by Moxantrazole

Moxantrazole, also known as Teloxantrone, primarily induces DNA backbone cleavage through its function as a DNA topoisomerase II inhibitor. researchgate.netmedchemexpress.com Topoisomerase II is a critical enzyme that resolves topological issues in DNA, such as supercoiling and knotting, by creating transient double-strand breaks (DSBs) in the DNA backbone. nih.govcuni.cz The enzyme then passes another DNA segment through the break before resealing it. nih.gov

Moxantrazole acts as a "topoisomerase II poison." nih.govnih.gov This means it does not prevent the enzyme from cleaving the DNA, but rather it stabilizes the "cleavage complex," which is the intermediate state where topoisomerase II is covalently bound to the broken ends of the DNA. nih.govias.ac.in By stabilizing this complex, Moxantrazole prevents the subsequent re-ligation of the DNA strands. nih.govias.ac.in This results in the accumulation of permanent, protein-linked DNA double-strand breaks, which are highly cytotoxic lesions. nih.govresearchgate.net

The mechanism of stabilizing the cleavage complex is a hallmark of interfacial topoisomerase II poisons. These agents, typically planar molecules, intercalate into the DNA at the site of cleavage and interact with both the DNA and the topoisomerase II enzyme, effectively trapping the complex in its cleaved state. nih.govnih.gov This leads to the fragmentation of the genome, which, if not properly repaired, can trigger downstream cellular processes such as apoptosis. researchgate.net

Recent research has also highlighted that Moxantrazole (Teloxantrone) can induce DNA double-strand breaks through the inhibition of telomerase. researchgate.netresearchgate.netnih.gov Specifically, it has been shown to cause preferential DNA damage at telomeres, the protective caps (B75204) at the ends of chromosomes. researchgate.netnih.gov This damage activates cellular DNA damage response pathways. researchgate.netresearchgate.netnih.gov

Table 1: Research Findings on Moxantrazole-Induced DNA Cleavage

| Finding | Research Model/System | Reference |

|---|---|---|

| Inhibition of DNA synthesis (IC50: 0.33 μM) | L1210 leukemia cells | medchemexpress.com |

| Induces DNA double-strand breaks (DSBs) | TERT-positive A549 and H460 lung cancer cell lines | researchgate.netnih.gov |

| Functions as a topoisomerase II poison | General mechanism for this class of compounds | nih.govias.ac.in |

| Stabilizes the topoisomerase II-DNA cleavage complex | Inferred from its classification as a topoisomerase II poison | nih.govnih.govias.ac.in |

| Causes preferential DNA damage at telomeres | Lung cancer cell lines | researchgate.netresearchgate.netnih.gov |

Cellular Pathway Perturbations at a Molecular Level

The induction of DNA double-strand breaks by Moxantrazole triggers a cascade of cellular responses, leading to significant perturbations in various molecular pathways. The primary consequence of the DNA damage is the activation of DNA Damage Response (DDR) pathways. researchgate.netnih.gov

In research on Teloxantrone, the DNA damage has been observed to activate key sensor and transducer kinases. Specifically, the ATM (Ataxia-Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related) pathways are initiated, leading to the subsequent phosphorylation and activation of their downstream checkpoint kinases, Chk2 and Chk1, respectively. researchgate.netnih.govtandfonline.com The activation of these pathways serves as a cellular alarm system, signaling the presence of critical DNA damage.

The activation of the ATM/Chk2 and ATR/Chk1 cascades leads to cell cycle arrest, providing the cell with an opportunity to repair the DNA damage. frontiersin.org However, if the damage is too extensive to be repaired, these pathways can instead signal for the initiation of programmed cell death (apoptosis). frontiersin.orgbio-rad-antibodies.com

Furthermore, as a consequence of its primary mechanism of inhibiting DNA replication and repair, Moxantrazole also indirectly affects other fundamental cellular processes. medchemexpress.com The disruption of DNA integrity and the halt in DNA synthesis have downstream effects on both RNA transcription and protein synthesis, leading to a broader cellular stress response. medchemexpress.com Studies on the structurally related compound, Mitoxantrone (B413), have shown that treatment can lead to perturbations in signaling pathways crucial for cell growth and survival, such as the ERK/MAPK and PI3K/AKT pathways. nih.gov

Table 2: Cellular Pathways Perturbed by Moxantrazole (Teloxantrone)

| Perturbed Pathway | Key Molecular Events | Research Model | Reference |

|---|---|---|---|

| DNA Damage Response (DDR) | Activation of ATM/Chk2 and ATR/Chk1 cascades | Lung cancer cell lines | researchgate.netnih.govtandfonline.com |

| Cell Cycle Control | Induction of cell cycle arrest (G2/M phase) | General for topoisomerase II inhibitors | frontiersin.orgwikipedia.org |

| DNA Synthesis | Inhibition of DNA replication and repair | L1210 leukemia cells | medchemexpress.com |

| RNA and Protein Synthesis | General inhibition as a downstream effect of DNA damage | L1210 leukemia cells | medchemexpress.com |

Programmed Cell Death (Apoptosis) Induction Mechanisms in Research Models

The extensive DNA damage caused by Moxantrazole ultimately leads to the induction of programmed cell death, or apoptosis. researchgate.netnih.gov Research has shown that Moxantrazole (Teloxantrone) triggers both the extrinsic and intrinsic pathways of apoptosis in cancer cell lines. researchgate.netnih.gov

The intrinsic pathway , also known as the mitochondrial pathway, is a major route for apoptosis induction by DNA damaging agents. frontiersin.orgnih.gov This pathway is regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members. bio-rad-antibodies.com Studies on Teloxantrone have demonstrated a decrease in the levels of the anti-apoptotic protein Bcl-2 in treated lung cancer cells. researchgate.net The inhibition of anti-apoptotic proteins allows for the activation of pro-apoptotic members like Bax and Bak, which leads to mitochondrial outer membrane permeabilization (MOMP). bio-rad-antibodies.com This results in the release of cytochrome c from the mitochondria into the cytosol. frontiersin.orgnih.gov Cytosolic cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates the initiator caspase-9. tandfonline.compromega.com

The extrinsic pathway is initiated by the activation of death receptors on the cell surface, such as Fas or TNF receptors. promega.com This leads to the recruitment of adaptor proteins and the activation of the initiator caspase-8. promega.com Activated caspase-8 can then directly activate the executioner caspases. bio-rad-antibodies.com

Both the intrinsic and extrinsic pathways converge on the activation of executioner caspases, such as caspase-3. frontiersin.org Activated caspase-3 is responsible for cleaving a multitude of cellular substrates, including poly(ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis. nih.gov The cleavage of PARP is a well-established marker of caspase-mediated apoptosis and has been observed in cells treated with the related topoisomerase II inhibitor, Mitoxantrone. nih.gov

Table 3: Key Molecular Events in Moxantrazole-Induced Apoptosis

| Apoptotic Pathway | Key Molecular Event | Observed Effect | Research Model | Reference |

|---|---|---|---|---|

| Intrinsic Pathway | Regulation of Bcl-2 family proteins | Decrease in anti-apoptotic Bcl-2 levels | Lung cancer cells | researchgate.net |

| Intrinsic Pathway | Caspase Activation | Inferred activation of caspase-9 following cytochrome c release | General mechanism | tandfonline.comnih.govpromega.com |

| Extrinsic Pathway | Caspase Activation | Inferred activation of caspase-8 | General mechanism | bio-rad-antibodies.compromega.com |

| Common Pathway | Executioner Caspase Activation | Inferred activation of caspase-3 | General mechanism | frontiersin.org |

| Common Pathway | PARP Cleavage | Observed with related compound Mitoxantrone | B-chronic lymphocytic leukaemia cells | nih.gov |

| General | DNA Fragmentation | Observed with related compound Mitoxantrone | B-chronic lymphocytic leukaemia cells | nih.gov |

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies

Elucidation of Pharmacophore Features and Essential Structural Motifs for Activity

A pharmacophore is an abstract representation of the essential steric and electronic features required for a molecule to interact with a specific biological target. wikipedia.orgresearchgate.net For Moxantrazole and its analogues, the key pharmacophoric features are dictated by their mechanism of action, which involves binding to a DNA-Topoisomerase II complex.

Studies on the closely related Mitoxantrone (B413) have identified the essential structural motifs. The planar tricyclic aromatic ring system is a critical pharmacophore, as it allows the molecule to intercalate, or slide between, the base pairs of DNA. taylorandfrancis.com This intercalation is a foundational aspect of its activity. Beyond this, specific functional groups are crucial for stabilizing the interaction with both DNA and the Topoisomerase enzyme. These include:

Hydrogen Bond Acceptors and Donors: The carbonyl and hydroxyl (phenol) groups on the aromatic core are vital for forming hydrogen bonds. taylorandfrancis.com

Positive Ionizable Groups: The basic amine nitrogens in the side chains are crucial for binding and proper orientation within the DNA-enzyme complex. taylorandfrancis.com

Aromatic Rings: These contribute to the planar structure necessary for intercalation. mdpi.com

Hydrophobic Interactions: These further stabilize the molecule within the binding pocket. mdpi.com

A pharmacophore model generated for Mitoxantrone and related structures identified five key features: hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic interactions (H), a positive ionizable area (PI), and an aromatic ring (AR). mdpi.com These features collectively define the molecular requirements for potent biological activity.

Influence of Substituent Modifications on Molecular Interactions and Biological Activity

A key area of study has been the modification of the two basic side chains, which are characteristic of this class of drugs. Research on a series of Mitoxantrone analogues has been instrumental in establishing critical structure-activity relationships for optimizing activity. nih.govacs.org

Furthermore, studies involving the halogenation of the Mitoxantrone scaffold have provided detailed insights into how specific substituents influence activity. In one such study, various halogenated derivatives were designed and evaluated for their ability to inhibit DNA Topoisomerase IIα (TOP2A). nih.govnih.gov It was found that noncovalent interactions, significantly influenced by these halogen substituents, play a major role in the drug's performance. nih.govnih.gov For instance, a derivative containing a trifluoromethyl (CF3) group showed a preferable inhibitory effect on TOP2A compared to other modified versions, highlighting how electron-withdrawing groups can enhance molecular interactions and biological potency. nih.govnih.gov Such modifications can enhance anticancer activity by altering the electronic and steric properties of the drug, leading to more effective binding. mdpi.com

Computational and In Silico Approaches in SAR/SMR Elucidation

Computational chemistry has become an indispensable tool for exploring the SAR and SMR of complex molecules like Moxantrazole. nih.gov These methods provide insights at an atomic level that are often inaccessible through experimental techniques alone.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or DNA. mdpi.comjpionline.org This method is crucial for understanding the binding mode and predicting the affinity of potential drug candidates.

For Moxantrazole and its analogues, the primary target for docking studies is the complex of DNA and human Topoisomerase IIα (TOP2A). mdpi.com Docking simulations have been performed to elucidate the precise interactions that stabilize these drugs within the DNA cleavage site managed by the enzyme. Studies on Mitoxantrone revealed that it binds within the DNA-gate, stabilizing the complex and preventing the relegation of the DNA strands, which ultimately leads to cancer cell death. nih.gov

Docking analyses have identified key amino acid residues in TOP2A that interact with the drug. For Mitoxantrone, these interactions include hydrogen bonding and non-bonded contacts with residues such as ARG487, GLU506, GLY488, and LYS489. researchgate.net The binding affinity, often expressed as a docking score or binding energy, provides a quantitative measure of the interaction strength.

| Compound | Target | Docking Score (kcal/mol) | Interacting Residues | Reference |

| Mitoxantrone | Topoisomerase IIα | -9.34 | ARG487, GLU506, GLY488, LYS489 | researchgate.net |

| Mitoxantrone | Topoisomerase IIβ | -8.55 | Not specified | researchgate.net |

| CF3-Mitoxantrone Derivative | Topoisomerase IIα | Not specified | Not specified | nih.govnih.gov |

This table presents representative molecular docking data for Mitoxantrone, a close analogue of Moxantrazole, interacting with its primary biological target.

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic structure and properties of molecules. rcsb.orgwhiterose.ac.ukbanglajol.info DFT allows for the calculation of various molecular descriptors that are critical for understanding reactivity and interaction potential, such as the distribution of electron density and the energies of molecular orbitals. banglajol.infoijsrst.com

DFT studies have been applied to Mitoxantrone and its derivatives to explore their structural and thermodynamic properties. nih.govnih.govresearchgate.net These calculations help in understanding how modifications, such as halogenation, alter the electronic properties of the drug, which in turn affects its noncovalent interactions with its biological target. nih.govnih.gov Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's ability to donate or accept electrons, which is fundamental to its interaction with DNA and the Topoisomerase enzyme. banglajol.info

Pharmacophore models, once generated, can be used as 3D queries to search large chemical databases for novel compounds that possess the same essential features. nih.govnih.gov This process, known as virtual screening, is a powerful and cost-effective method for discovering new potential drug candidates. nih.gov

A pharmacophore model based on Mitoxantrone and its analogues can be used to identify new chemical scaffolds that might inhibit Topoisomerase II. mdpi.comnih.gov For example, a pharmacophore model for the anaplastic lymphoma kinase (ALK) protein, generated using Mitoxantrone among other drugs, was successfully used to screen a library of FDA-approved drugs for potential repositioning as ALK inhibitors. nih.gov This demonstrates the utility of using a pharmacophore derived from a known active compound like Moxantrazole to find new molecules with potentially similar biological activities, even against different targets. nih.gov

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the conformational changes and binding events of a drug over time. mdpi.comnih.gov This technique complements the static picture provided by molecular docking by revealing the flexibility of both the ligand and the target, which is crucial for a complete understanding of the binding process. mdpi.comrsc.org

MD simulations can be used to study the stability of the drug-target complex, identify key interactions that persist over time, and calculate binding free energies. dovepress.comnih.gov For instance, MD simulations were used to develop a "dynamic" pharmacophore model for HIV-1 integrase, where Mitoxantrone was one of the tested inhibitors. acs.orgcaymanchem.com This approach accounts for the inherent flexibility of the protein's active site. acs.org By simulating the behavior of Moxantrazole within the Topoisomerase-DNA complex, researchers can gain detailed insights into the dynamics of the interaction, including how water molecules mediate contacts and how the binding of the drug induces conformational changes in the enzyme and DNA. nih.gov

Preclinical Mechanistic Investigations Utilizing Moxantrazole Non Clinical Models

In Vivo Mechanistic Studies in Non-Human Organismal Models

Histopathological and Morphological Assessments Focused on Cellular Changes

Comprehensive histopathological and morphological assessments are crucial in preclinical studies to understand the effects of a compound on cellular and tissue structures. These evaluations typically involve microscopic examination of tissues from animal models to identify any pathological changes, such as inflammation, necrosis, apoptosis, or alterations in cellular organization. However, specific studies detailing these assessments for Moxantrazole, including data tables of observed cellular changes in various organs or tissues, are not readily found in the public domain.

Preclinical Pharmacokinetic and Pharmacodynamic Modeling (Mechanistic Focus)

The characterization of a compound's pharmacokinetic (what the body does to the drug) and pharmacodynamic (what the drug does to the body) properties is a cornerstone of preclinical development. This modeling helps in understanding the drug's behavior in a biological system and its mechanism of action.

ADME studies are fundamental to determining the viability of a drug candidate. These studies investigate how a compound is absorbed into the bloodstream, distributed to various tissues, metabolized into other substances, and ultimately excreted from the body. For Moxantrazole, specific ADME profiles from preclinical research models, which would typically be presented in detailed data tables, are not publicly available. The table below illustrates the typical parameters assessed in such studies, though specific values for Moxantrazole are not available.

| ADME Parameter | Description | Data for Moxantrazole |

| Absorption | ||

| Bioavailability (%) | The fraction of an administered dose of unchanged drug that reaches the systemic circulation. | Not Available |

| Tmax (h) | Time to reach maximum plasma concentration. | Not Available |

| Cmax (ng/mL) | Maximum plasma concentration. | Not Available |

| Distribution | ||

| Volume of Distribution (Vd) | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. | Not Available |

| Protein Binding (%) | The extent to which a drug attaches to proteins within the blood. | Not Available |

| Metabolism | ||

| Major Metabolites | The primary products of the body's metabolic processes on the drug. | Not Available |

| Primary Metabolic Pathways | The main enzymatic reactions involved in the drug's biotransformation. | Not Available |

| Excretion | ||

| Clearance (CL) | The rate at which a drug is removed from the body. | Not Available |

| Half-life (t1/2) | The time required for the concentration of the drug in the body to be reduced by half. | Not Available |

| Major Route of Excretion | The primary means by which the drug is eliminated from the body (e.g., renal, fecal). | Not Available |

| Data for Moxantrazole is not publicly available. |

Understanding the relationship between the concentration of a drug in the body (exposure) and its binding to its intended biological target (target engagement) is critical for predicting efficacy. This involves measuring the extent and duration of target modulation at various dose levels. Research delineating this relationship for Moxantrazole in preclinical systems, which would typically include dose-response curves and target occupancy data, has not been published in accessible scientific literature.

Advanced Analytical Methodologies for Moxantrazole Research

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are central to the analysis of Moxantrazole, providing the necessary separation from complex matrices and enabling precise quantification. nih.gov These techniques are widely applied for pharmacokinetic studies, drug stability testing, and quality control. nih.govactapharmsci.com

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of anthracenedione-related anti-cancer agents like Moxantrazole. nih.govactapharmsci.com It separates components from a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. scioninstruments.com

For Moxantrazole and its analogs, reversed-phase HPLC is most common, typically employing a C18 column. nih.govnih.govresearchgate.net Sample preparation often involves protein precipitation with agents like sulfosalicylic acid, which is effective for plasma samples. nih.govnih.gov

Detection Modes:

UV-Visible (UV-Vis) Detection: Moxantrazole, like other anthraquinones, possesses a chromophore that absorbs light in the UV-visible range, making UV detection a straightforward and robust method for quantification. nih.govscioninstruments.com The detection wavelength is selected based on the compound's absorption maxima to ensure high sensitivity. jasco-global.com For the related compound mitoxantrone (B413), detection is often performed at wavelengths around 242 nm, 610 nm, or 660 nm. actapharmsci.comnih.govresearchgate.net

Fluorescence Detection (FLD): Fluorescence detection offers superior sensitivity and selectivity compared to UV detection for compounds that fluoresce. agroparistech.fr Moxantrazole and related compounds are naturally fluorescent, which is advantageous for trace-level analysis in biological samples. nih.govnih.gov The method involves exciting the molecule at a specific wavelength and measuring the emitted light at a longer wavelength. agroparistech.fr For mitoxantrone, excitation maxima are around 610 nm and 660 nm, with an emission maximum near 685 nm. nih.gov This high selectivity can minimize interference from non-fluorescent components in complex matrices. nih.gov

Table 1: Example HPLC Conditions for Analysis of Anthracenedione Analogs

| Parameter | Condition | Reference |

| Column | Reversed-phase C18 (e.g., 250 mm x 4 mm, 10 µm) | nih.govresearchgate.net |

| Mobile Phase | Isocratic mixture of Acetonitrile (B52724) and a buffer (e.g., Sodium Phosphate or Sodium Formate) | nih.govnih.govresearchgate.net |

| Flow Rate | Typically 1.0 - 1.5 mL/min | actapharmsci.com |

| UV Detection | 242 nm, 610 nm, or 660 nm | actapharmsci.comnih.govresearchgate.net |

| Fluorescence Detection | Excitation: ~610 nm, Emission: ~685 nm | nih.gov |

| Internal Standard | Haloperidol, Ametantrone, or Bisantrene | actapharmsci.comresearchgate.net |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) combines the separation power of HPLC with the sensitive and selective detection capabilities of tandem mass spectrometry. nih.goveag.com This technique is the gold standard for bioanalytical assays due to its high specificity, sensitivity, and ability to provide structural information. nih.govnih.govunil.ch

In LC-MS/MS, after chromatographic separation, the analyte is ionized (typically via electrospray ionization, ESI), and a specific precursor ion (parent ion) corresponding to the molecule's mass-to-charge ratio (m/z) is selected. This ion is then fragmented, and specific product ions (daughter ions) are monitored. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity, allowing for quantification at very low levels (parts per billion or trillion). eag.comdovepress.comresearchgate.net

High-Resolution Mass Spectrometry (HRMS) , often coupled with LC, provides highly accurate mass measurements. This allows for the determination of the elemental composition of an unknown compound or metabolite, aiding in its identification. measurlabs.com For complex analyses, HRMS can distinguish analytes from background matrix interferences with a high degree of confidence.

LC-MS/MS methods have been successfully developed for quantifying mitoxantrone in various biological matrices, including plasma and cell culture media, demonstrating sufficient specificity, sensitivity, and stability for pharmacokinetic studies. dovepress.comresearchgate.net

Table 2: Key Features of LC-MS/MS for Moxantrazole Analysis

| Feature | Description | Reference |

| Ionization | Electrospray Ionization (ESI) is commonly used. | researchgate.net |

| Detection Mode | Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. | dovepress.com |

| Sensitivity | Capable of detecting compounds at pg/mL or ng/mL levels. | eag.com |

| Applications | Pharmacokinetic studies, metabolite identification, bioequivalence studies. | nih.govdovepress.com |

| Sample Preparation | Protein precipitation or solid-phase extraction (SPE). | researchgate.net |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile compounds. oup.com Moxantrazole, being a large, polar, and non-volatile molecule, cannot be directly analyzed by GC-MS. sigmaaldrich.com

However, GC-MS analysis can be performed after a chemical derivatization step. labcompare.com Derivatization converts the non-volatile analyte into a more volatile and thermally stable derivative suitable for GC analysis. sigmaaldrich.commdpi.com A common technique is silylation, which replaces active hydrogens in the molecule (e.g., on -OH and -NH groups) with a nonpolar group like trimethylsilyl (B98337) (TMS). sigmaaldrich.comnih.gov For other anthraquinones, trimethylsilyl derivatization has been successfully used for GC-MS analysis. nih.govrsc.org After derivatization, the sample is injected into the GC, where compounds are separated based on their boiling points and interaction with the stationary phase before being detected by the mass spectrometer. oup.com

While less common than HPLC for this class of compounds, GC-MS can be a valuable tool, particularly for identifying impurities or degradation products that can be made volatile. labcompare.cominnovareacademics.in

Table 3: GC-MS Analysis Approach for Moxantrazole

| Step | Description | Reference |

| Sample Preparation | Extraction of the analyte from the matrix. | mdpi.com |

| Derivatization | Chemical modification (e.g., silylation with MTBSTFA or BSTFA) to increase volatility. | sigmaaldrich.comnih.gov |

| Separation | GC with a capillary column (e.g., DB-5MS). | rsc.org |

| Ionization | Electron Ionization (EI) is standard. | oup.com |

| Detection | Mass Spectrometry, often in Selected Ion Monitoring (SIM) mode for higher sensitivity. | oup.comresearchgate.net |

Spectroscopic and Spectrometric Approaches for Structural and Interaction Studies

Spectroscopic techniques are indispensable for studying the physicochemical properties of Moxantrazole, particularly its interaction with its primary biological target, DNA. researchgate.netresearchgate.net

UV-Visible spectrophotometry measures the absorption of UV or visible light by a substance in solution. denovix.com It is a simple, rapid, and non-destructive method often used for quantification based on the Beer-Lambert law. denovix.commyfisherstore.com

For Moxantrazole, UV-Vis spectroscopy is crucial for studying its binding to DNA. The interaction between a small molecule and DNA often leads to changes in the absorption spectrum. nih.govmums.ac.ir Typically, the intercalation of an anthracenedione into the DNA double helix results in hypochromism (a decrease in molar absorptivity) and a bathochromic shift (red shift, a shift to longer wavelengths) in the drug's absorption spectrum. researchgate.netportlandpress.com By titrating a solution of Moxantrazole with increasing concentrations of DNA and monitoring these spectral changes, one can determine the binding constant (Kb), which quantifies the affinity of the drug for DNA. nih.govnih.govresearchgate.net

Table 4: Application of UV-Visible Spectrophotometry in Moxantrazole-DNA Interaction Studies

| Observed Phenomenon | Interpretation | Information Gained | Reference |

| Hypochromism | Decrease in absorbance intensity. | Indicates strong interaction, consistent with intercalation. | researchgate.netportlandpress.com |

| Bathochromic Shift (Red Shift) | Shift of λmax to a longer wavelength. | Suggests intercalation into the DNA base pairs. | researchgate.netportlandpress.com |

| Isosbestic Point | A wavelength where absorbance remains constant. | Indicates the existence of a two-state equilibrium (free drug and DNA-bound drug). |

Fluorescence spectroscopy is an extremely sensitive technique for investigating the binding of molecules to DNA and subsequent conformational changes. nih.govoptica.orgnih.gov It relies on the principle that a fluorescent molecule (fluorophore), when excited by light, emits light at a longer wavelength. agroparistech.fr The properties of this emission (intensity, wavelength, polarization) are highly sensitive to the fluorophore's local environment. nih.gov

Moxantrazole is an intrinsically fluorescent molecule. nih.gov Its interaction with DNA can be monitored by several fluorescence phenomena:

Fluorescence Quenching: When Moxantrazole binds to DNA, its fluorescence intensity is often quenched (decreased). researchgate.netportlandpress.com This quenching occurs because the DNA base pairs provide a non-radiative pathway for the excited state energy to dissipate. Titrating the drug with increasing amounts of DNA and measuring the degree of quenching allows for the calculation of binding constants and the number of binding sites. portlandpress.com

Spectral Shifts: The binding to DNA can cause a shift in the emission spectrum, providing further evidence of the interaction. nih.gov

Fluorescence Polarization/Anisotropy: This method measures the change in the rotational motion of the fluorescent molecule upon binding to a larger molecule like DNA. When the relatively small Moxantrazole molecule binds to the large, slowly tumbling DNA molecule, its fluorescence polarization or anisotropy increases significantly. nih.govdenovix.com This provides direct confirmation of the binding event.

These fluorescence-based methods are powerful tools for elucidating the thermodynamics and kinetics of the Moxantrazole-DNA interaction, which is central to its biological activity. portlandpress.comoptica.orgopticsjournal.net

Nuclear Magnetic Resonance (NMR) for Structural Elucidation and Molecular Interaction Mapping

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of molecular structure and for studying intermolecular interactions at an atomic level. osti.govmestrelab.comutoronto.ca For a compound like Moxantrazole, both ¹H and ¹³C NMR would be indispensable for its structural verification.

Structural Elucidation: A complete assignment of the ¹H and ¹³C NMR spectra of Moxantrazole would be the first step in its structural analysis. mdpi.comrsc.org This involves identifying the chemical shifts, coupling constants, and multiplicities of all proton and carbon signals. pitt.edueurekaselect.com Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be employed to establish the connectivity between atoms within the molecule, confirming the complex ring system and the substitution pattern of the anthrapyrazole core. researchgate.netnih.gov While specific NMR data for Moxantrazole is not widely published, the chemical shifts would be expected to fall in regions characteristic of its aromatic and aliphatic moieties.

Hypothetical ¹H and ¹³C NMR Data for Moxantrazole:

| Atom Type | Hypothetical Chemical Shift Range (ppm) | Expected Multiplicity |

| Aromatic Protons | 6.5 - 8.5 | Singlet, Doublet, Triplet |

| Aliphatic Protons (Side Chain) | 1.0 - 4.5 | Singlet, Multiplet |

| Aromatic Carbons | 110 - 160 | - |

| Carbonyl Carbons | 170 - 190 | - |

| Aliphatic Carbons (Side Chain) | 20 - 70 | - |

| This table is illustrative and not based on experimentally verified data for Moxantrazole. |

Molecular Interaction Mapping: NMR is also a powerful tool for studying how drugs like Moxantrazole interact with biological macromolecules, such as its proposed target, DNA. eurekaselect.comnih.govnih.gov Techniques like chemical shift perturbation (CSP) can map the binding interface between Moxantrazole and a target protein or nucleic acid. mdpi.com By comparing the NMR spectra of the free and bound forms of either Moxantrazole or its target, researchers can identify which specific atoms are involved in the interaction. nih.gov Furthermore, Nuclear Overhauser Effect (NOE) based experiments can provide distance constraints between the drug and the macromolecule, helping to build a 3D model of the complex. utoronto.ca Such studies are crucial for understanding the mechanism of action of DNA intercalating agents like Moxantrazole. mdpi.comnih.gov

Immunoanalytical Techniques for Detection in Complex Research Matrices (e.g., ELISA)

Immunoanalytical techniques, such as the Enzyme-Linked Immunosorbent Assay (ELISA), offer high sensitivity and specificity for the detection and quantification of target molecules in complex biological samples. thermofisher.comautomata.techunl.edu The development of a specific ELISA for Moxantrazole would require the generation of monoclonal or polyclonal antibodies that recognize the molecule with high affinity. unodc.org

The general steps for developing a competitive ELISA for a small molecule like Moxantrazole would include:

Hapten-Carrier Conjugate Synthesis: Moxantrazole, being a small molecule, would be conjugated to a larger carrier protein (like BSA or KLH) to make it immunogenic.

Immunization and Antibody Production: Animals would be immunized with the conjugate to produce antibodies against Moxantrazole.

Assay Development and Optimization: A competitive ELISA format would likely be developed, where Moxantrazole in a sample competes with a labeled Moxantrazole conjugate for binding to a limited amount of antibody coated on a microplate. thermofisher.com

The development and validation of such an assay would be a significant undertaking, and currently, there are no commercially available ELISA kits or published protocols specifically for Moxantrazole. nih.gov The availability of such a tool would greatly facilitate pharmacokinetic and biodistribution studies.

Method Validation for Research Applications (Selectivity, Linearity, Sensitivity, Robustness)

Any quantitative analytical method developed for Moxantrazole research must be rigorously validated to ensure the reliability and accuracy of the data. nih.gov The validation process would assess several key parameters according to established guidelines, such as those from the International Council for Harmonisation (ICH). japsonline.com

Key Validation Parameters:

| Parameter | Description | Typical Acceptance Criteria |

| Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. | No interfering peaks at the retention time of the analyte. |

| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99. |

| Sensitivity (LOD/LOQ) | The lowest amount of analyte that can be detected (LOD) and quantified (LOQ) with acceptable precision and accuracy. | LOD: Signal-to-noise ratio of 3:1; LOQ: Signal-to-noise ratio of 10:1. |

| Robustness | The capacity of the method to remain unaffected by small, deliberate variations in method parameters. researchgate.netnih.govgfdrr.org | RSD of results should be within acceptable limits when parameters like pH, mobile phase composition, or temperature are slightly varied. |

| Precision | The closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. | Relative Standard Deviation (RSD) should be within a predefined limit (e.g., <15%). |

| Accuracy | The closeness of the test results obtained by the method to the true value. | Recovery should be within a predefined range (e.g., 85-115%). |

This table presents general validation parameters and typical criteria; specific values would need to be established for a Moxantrazole-specific method.

While no specific validated method for Moxantrazole is publicly documented, the validation of methods for similar chemotherapeutic agents using techniques like HPLC provides a blueprint for how such a study would be conducted. scielo.brjapsonline.comscielo.br

Sample Preparation and Extraction Techniques for Diverse Research Samples

The effective extraction of Moxantrazole from complex research samples like plasma, serum, or tissue homogenates is critical for accurate quantification and analysis. scielo.brresearchgate.netyoutube.com The choice of extraction technique depends on the physicochemical properties of Moxantrazole, the nature of the sample matrix, and the analytical method to be used. youtube.com

Commonly used extraction techniques that could be applied to Moxantrazole include:

Liquid-Liquid Extraction (LLE): This technique partitions the analyte between two immiscible liquid phases. For a compound like Moxantrazole, an organic solvent would be used to extract it from an aqueous biological fluid like plasma. brieflands.com Optimization would involve selecting the appropriate solvent and adjusting the pH to maximize the recovery of Moxantrazole. For instance, a method for doxorubicin, another anthracycline, uses a chloroform/methanol mixture for extraction from plasma. nih.gov

Solid-Phase Extraction (SPE): This method uses a solid sorbent to selectively adsorb the analyte from the sample matrix, which is then eluted with a small volume of solvent. SPE can offer cleaner extracts and higher concentration factors compared to LLE. interesjournals.org The choice of sorbent (e.g., C18, ion-exchange) would depend on the polarity and charge of the Moxantrazole molecule.

Protein Precipitation: For plasma or serum samples, precipitating proteins with an organic solvent (e.g., acetonitrile) or an acid (e.g., trichloroacetic acid) is a simple and fast way to remove the bulk of proteinaceous material before analysis.

Illustrative Sample Preparation Workflow for Moxantrazole from Plasma:

Sample Collection: Collect blood sample in an appropriate anticoagulant tube.

Plasma Separation: Centrifuge the blood sample to separate the plasma.

Protein Precipitation/Extraction:

Add a precipitating agent/extraction solvent (e.g., acetonitrile or a chloroform/methanol mixture) to the plasma sample.

Vortex to mix and ensure complete precipitation/extraction.

Centrifuge to pellet the precipitated proteins.

Evaporation and Reconstitution:

Transfer the supernatant containing Moxantrazole to a clean tube.

Evaporate the solvent under a stream of nitrogen.

Reconstitute the residue in a solvent compatible with the analytical instrument (e.g., mobile phase for HPLC).

Analysis: Inject the reconstituted sample into the analytical instrument (e.g., HPLC). japsonline.com

The development of a robust and reproducible sample preparation method is a prerequisite for any reliable quantitative analysis of Moxantrazole in biological matrices.

Emerging Research Directions and Future Perspectives for Moxantrazole Studies

Exploration of Novel Biochemical Targets Beyond Canonical Topoisomerase II

While the primary mechanism of action for moxantrazole is attributed to its role as a topoisomerase II inhibitor, leading to DNA double-strand breaks, researchers are now investigating other potential biochemical targets. nih.govnih.gov This exploration is driven by the need to understand the full spectrum of its pharmacological effects and to potentially overcome mechanisms of drug resistance.

Current investigations are focused on identifying other proteins and cellular pathways that may be modulated by moxantrazole. The structural characteristics of moxantrazole, particularly its planar aromatic system, suggest potential interactions with other biological macromolecules. For instance, its ability to intercalate into DNA raises the possibility of interactions with other DNA-binding proteins or even specific DNA structures like G-quadruplexes, which are implicated in cancer cell proliferation.

Further research is needed to elucidate these potential non-canonical targets. Techniques such as affinity chromatography, mass spectrometry-based proteomics, and computational modeling can be employed to identify new binding partners for moxantrazole. Uncovering these novel targets could provide a more comprehensive understanding of its antitumor activity and open up new avenues for its therapeutic application, potentially in combination with other agents that target different cellular pathways.

Development of Advanced Chemical Probes and Molecular Imaging Agents Based on the Moxantrazole Scaffold

The inherent properties of the moxantrazole scaffold make it an attractive candidate for the development of chemical probes and molecular imaging agents. nih.govnih.gov These tools are crucial for studying biological processes at the molecular level and for the non-invasive visualization of disease states. astrazeneca.comnih.gov

Researchers are working on modifying the moxantrazole structure to create fluorescent probes that can be used to track the drug's distribution within cells and tissues. These probes can help to visualize its accumulation in specific organelles and its interaction with cellular components in real-time. Furthermore, by attaching targeting ligands to the moxantrazole molecule, it may be possible to develop probes that selectively bind to cancer cells, enhancing their utility for diagnostic imaging.

In the realm of molecular imaging, there is potential to develop positron emission tomography (PET) tracers based on the moxantrazole structure. nih.govyoutube.com By incorporating a positron-emitting radionuclide into the molecule, it would be possible to non-invasively monitor the drug's biodistribution and target engagement in vivo. This could provide valuable information for optimizing treatment regimens and assessing therapeutic response. The development of such advanced probes and imaging agents will be instrumental in advancing our understanding of moxantrazole's pharmacokinetics and pharmacodynamics. astrazeneca.com

Table 1: Potential Applications of Moxantrazole-Based Molecular Tools

| Tool Type | Application | Potential Benefit |

| Fluorescent Probes | Subcellular localization studies | Understanding intracellular drug distribution and target engagement. |

| High-throughput screening | Identifying new cellular targets and pathways affected by moxantrazole. | |

| Targeted Probes | Cancer cell-specific imaging | Enhancing diagnostic accuracy and enabling targeted drug delivery. |

| PET Tracers | In vivo biodistribution studies | Non-invasively monitoring drug levels in tumors and healthy tissues. |

| Therapy response assessment | Evaluating treatment efficacy at the molecular level. |

Integration of Multi-Omics Data for Comprehensive Mechanistic Elucidation

To gain a holistic understanding of moxantrazole's effects on cancer cells, researchers are increasingly turning to multi-omics approaches. metwarebio.comufz.de This involves the integrated analysis of data from genomics, transcriptomics, proteomics, and metabolomics to construct a comprehensive picture of the cellular response to the drug. wikipedia.orgnih.govnih.gov

By combining these datasets, it is possible to move beyond a single-target view and appreciate the complex network of interactions that are perturbed by moxantrazole. For instance, transcriptomic analysis can reveal changes in gene expression patterns, while proteomic analysis can identify alterations in protein levels and post-translational modifications. Metabolomic analysis can then provide insights into the downstream effects on cellular metabolism.

The integration of multi-omics data can help to identify key signaling pathways and biological processes that are modulated by moxantrazole. metwarebio.com This information can be used to uncover novel mechanisms of action, identify biomarkers of drug sensitivity or resistance, and suggest rational combination therapies. For example, if multi-omics data reveals that moxantrazole treatment leads to the upregulation of a particular survival pathway, then combining moxantrazole with an inhibitor of that pathway could lead to a synergistic therapeutic effect.

Application in Systems Biology and Network Pharmacology Research

The principles of systems biology and network pharmacology provide a powerful framework for analyzing the complex interactions between drugs and biological systems. vcu.edunih.gov This approach considers the drug's effects on the entire cellular network, rather than focusing on a single target. youtube.com

In the context of moxantrazole, network pharmacology can be used to construct and analyze drug-target interaction networks. researchgate.netdntb.gov.ua By integrating data from various sources, including experimental data and computational predictions, it is possible to identify the key nodes and pathways that are affected by the drug. This can help to elucidate its polypharmacology, where a drug interacts with multiple targets, which can contribute to both its therapeutic effects and its side effects.

Systems biology approaches can also be used to model the dynamic response of cancer cells to moxantrazole treatment. These models can simulate the changes in cellular signaling and metabolic pathways over time, providing insights into the mechanisms of drug action and resistance. By understanding the systems-level effects of moxantrazole, it may be possible to identify novel therapeutic strategies and to personalize treatment based on the specific molecular characteristics of a patient's tumor.

Computational Drug Discovery and Rational Design of Next-Generation Analogues

Computational methods are playing an increasingly important role in the discovery and development of new drugs. icm.edu.pl In the case of moxantrazole, computational approaches can be used to design and evaluate new analogues with improved properties. bibliotekanauki.plnih.govnih.gov

Structure-based drug design, for example, can be used to model the interaction of moxantrazole and its analogues with their molecular targets. bibliotekanauki.pl This can provide insights into the key structural features that are required for binding and can guide the design of new compounds with enhanced potency and selectivity. nih.govbiorxiv.orgnih.govepfl.ch

Quantitative structure-activity relationship (QSAR) studies can also be employed to develop predictive models that correlate the chemical structure of moxantrazole analogues with their biological activity. These models can then be used to screen virtual libraries of compounds and to prioritize candidates for synthesis and experimental testing.

Furthermore, computational methods can be used to predict the absorption, distribution, metabolism, and excretion (ADME) properties of new analogues, as well as their potential toxicity. By integrating these various computational approaches, it is possible to accelerate the process of drug discovery and to rationally design next-generation moxantrazole analogues with an improved therapeutic profile.

Q & A

Q. What are the validated synthetic pathways for Moxantrazole, and how do researchers optimize yield and purity in preclinical studies?

To establish reproducible synthesis, researchers should employ orthogonal analytical methods (e.g., HPLC, NMR) to verify purity at each reaction step . Optimization often involves Design of Experiments (DoE) to test variables like temperature, catalyst concentration, and solvent polarity. For example, fractional factorial designs can identify critical parameters affecting yield. Data should be tabulated to compare reaction conditions (e.g., Table 1: Yield % vs. Temperature/Catalyst Ratio), adhering to journal formatting standards for clarity .

Q. Which in vitro assays are most suitable for preliminary evaluation of Moxantrazole’s bioactivity?

Prioritize target-specific assays (e.g., enzyme inhibition kinetics) and cell-based viability assays (MTT/XTT). Ensure assays align with the compound’s hypothesized mechanism. For instance, if Moxantrazole targets DNA repair, use comet assays or γH2AX foci quantification . Include controls for false positives (e.g., redox cycling interferants) and validate results with orthogonal methods (e.g., Western blot for protein expression changes) .

Q. How should researchers design dose-response studies to assess Moxantrazole’s efficacy and toxicity?

Use logarithmic dosing ranges (e.g., 0.1–100 µM) to capture EC50/IC50 values. Pair efficacy assays (e.g., tumor cell apoptosis) with toxicity screens (e.g., hepatocyte viability) to calculate therapeutic indices. Data should be presented in sigmoidal curves with 95% confidence intervals, and outliers must be statistically evaluated (e.g., Grubbs’ test) .

Q. What spectroscopic and chromatographic techniques are critical for characterizing Moxantrazole’s stability under physiological conditions?

Conduct forced degradation studies (acid/base hydrolysis, oxidative stress) analyzed via LC-MS to identify degradation products. Stability in simulated biological fluids (e.g., PBS, human serum) should be monitored over 24–72 hours using UV-Vis spectroscopy. Report degradation kinetics in half-life tables (e.g., t1/2 at pH 7.4 vs. pH 2.0) .

Q. How can researchers ensure reproducibility in Moxantrazole’s pharmacokinetic (PK) profiling?

Standardize protocols for in vivo PK studies (e.g., rodent models): administer via consistent routes (IV/oral), collect plasma samples at fixed intervals, and quantify using validated LC-MS/MS methods. Use non-compartmental analysis (NCA) for AUC and Cmax calculations, and report inter-subject variability .

Advanced Research Questions

Q. What strategies resolve contradictions between in vitro potency and in vivo efficacy data for Moxantrazole?

Discrepancies may arise from poor bioavailability or off-target effects. Address this by:

- Comparing plasma exposure levels (AUC) to in vitro IC50 values.

- Performing tissue distribution studies to assess compound accumulation.

- Using proteomics to identify unintended binding partners . Frame hypotheses using the PICO framework (Population, Intervention, Comparison, Outcome) to isolate variables .

Q. How can structure-activity relationship (SAR) studies improve Moxantrazole’s selectivity?

Synthesize analogs with systematic modifications (e.g., substituents on the triazole ring). Test analogs against primary targets and related off-targets (e.g., kinase panels). Use molecular docking to correlate structural changes with binding affinity, and present results in heatmaps (e.g., IC50 vs. Substituent Polarity) .

Q. What computational methods predict Moxantrazole’s metabolic pathways and potential drug-drug interactions?

Use in silico tools like Schrödinger’s Metabolizer or CypReact to identify cytochrome P450 oxidation sites. Validate predictions with human liver microsome assays and CYP inhibition screens. Cross-reference results with clinical databases (e.g., DrugBank) to flag interactions .

Q. How should researchers design a robust protocol for detecting resistance mechanisms to Moxantrazole in longitudinal studies?

Expose cell lines or animal models to sublethal doses over multiple generations. Use whole-exome sequencing or CRISPR-Cas9 screens to identify mutations conferring resistance. Pair with transcriptomics (RNA-seq) to uncover compensatory pathways. Analyze data with Fisher’s exact test for mutation enrichment .

Q. What ethical and methodological considerations apply when translating Moxantrazole research to clinical trials?

- Ensure preclinical data meets the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) .

- Use blinded, randomized control trials (RCTs) with predefined endpoints (e.g., RECIST criteria for oncology).

- Submit protocols to institutional review boards (IRBs) for ethical validation, addressing participant selection and informed consent .

Methodological Notes

- Data Presentation : Tables must include clear titles, footnotes, and statistical metrics (mean ± SD). Avoid overcrowding; use appendices for raw data .

- Contradiction Analysis : Apply triangulation by combining experimental, computational, and clinical data to validate findings .

- Research Frameworks : Use PICO for hypothesis-driven studies and FINER for feasibility assessments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.